2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile
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Overview
Description
6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene ring, and a propylsulfanyl group
Preparation Methods
The synthesis of 6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE involves several steps, including the formation of the pyridine ring and the introduction of the thiophene and propylsulfanyl groups. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique structure and properties. In industry, it can be used in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of 6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-OXO-2-(PROPYLSULFANYL)-4-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRIDINE-3-CARBONITRILE can be compared with other similar compounds, such as 6-OXO-2-(THIOPHEN-2-YL)-1-(P-TOLYL)PIPERIDINE-3-CARBOXYLIC ACID These compounds share some structural similarities but also have unique features that distinguish them from each other
Properties
CAS No. |
303786-59-6 |
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Molecular Formula |
C13H14N2OS2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-oxo-6-propylsulfanyl-4-thiophen-2-yl-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H14N2OS2/c1-2-5-18-13-10(8-14)9(7-12(16)15-13)11-4-3-6-17-11/h3-4,6,9H,2,5,7H2,1H3,(H,15,16) |
InChI Key |
XJXRJFOTHHTITA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(CC(=O)N1)C2=CC=CS2)C#N |
solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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